N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine
Description
N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a thiazole ring, and a pyridine ring, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4S/c1-19(10-12-4-6-17-7-5-12)11-13-14(16)18-15(21-13)20-8-2-3-9-20/h4-7H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKMSPIYLOIFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC2=C(N=C(S2)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and pyridine rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and alkylation are common substitution reactions, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine
- N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylmethanamine
Uniqueness
N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
